molecular formula C16H10O8 B1631187 4,4'-Di-O-methylellagic acid CAS No. 3374-77-4

4,4'-Di-O-methylellagic acid

Cat. No. B1631187
CAS RN: 3374-77-4
M. Wt: 330.24 g/mol
InChI Key: UMWZIZVOUZTAPW-UHFFFAOYSA-N
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Description

4,4’-Di-O-methylellagic acid is a high-purity natural product with a molecular formula of C16H10O8 and a molecular weight of 330.0 g/mol . It is a type of phenol and is found in the peels of Punica granatum L . It is used for reference standards, pharmacological research, and as an inhibitor .


Synthesis Analysis

The synthesis of 4,4’-Di-O-methylellagic acid is described from gallic acid through oxidative coupling with o-chloranil . Functionalized methyl bormogallate underwent Ullmann coupling to give the biphenyl that upon lactonization resulted in the ellagic acid and its alkoxy derivatives .


Molecular Structure Analysis

The molecular structure of 4,4’-Di-O-methylellagic acid contains a total of 37 bonds; 27 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, and 2 aromatic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Di-O-methylellagic acid include a molecular weight of 330.0 g/mol and a molecular formula of C16H10O8 . It is a powder in physical form .

Scientific Research Applications

Anticancer Properties

4,4'-Di-O-methylellagic acid (4,4'-DiOMEA), a derivative of ellagic acid, exhibits significant anticancer potential. A study by Ramírez de Molina et al. (2015) found that 4,4'-DiOMEA was highly effective in inhibiting colon cancer cell proliferation. Notably, it was 13 times more effective than other compounds in the same family. Moreover, 4,4'-DiOMEA showed activity against colon cancer cells resistant to 5-fluorouracil while not affecting nonmalignant colon cells. The study also indicated that 4,4'-DiOMEA modulates Wnt signaling, which could be involved in its antitumor action.

Chemical Composition and Isolation

The presence and isolation of this compound have been reported in various plant sources. For instance, Tanaka, Jiang, & Kouno (1998) documented the isolation of this compound from the sapwood of Platycarya strobilacea. Similarly, Ye, Peng, Fan, & Huang (2007) identified the compound in Dipentodon sinicus, along with other ellagic acid derivatives. These studies contribute to understanding the chemical composition of various plant species and the potential extraction of this compound for research and application purposes.

Antioxidant and Antimicrobial Activities

Ellagic acid derivatives, including this compound, have been explored for their antioxidant and antimicrobial properties. Research by Zhang, Xu, Zhang, Yao, & Ye (2008) on Euphorbia sororia revealed moderate antibacterial activity of this compound. In addition, the compound's antioxidant capacity has been studied, as evidenced by Ayoub (2010) in the investigation of Conocarpus erectus leaves. These studies highlight the potential therapeutic applications of this compound in combating oxidative stress and bacterial infections.

Future Directions

The future directions of research on 4,4’-Di-O-methylellagic acid could involve further exploration of its antiproliferative effects on cancer cells and its potential as an anticancer drug . Additionally, the structural-activity differences between ellagic acid and 4,4’-Di-O-methylellagic acid might constitute the basis for a new strategy in anticancer drug discovery based on these chemical modifications .

properties

IUPAC Name

7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZIZVOUZTAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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